6-(iodomethyl)-3-methyl-4H,6H,7H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
6-(iodomethyl)-3-methyl-4H,6H,7H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that features a unique fusion of thiazole and triazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(iodomethyl)-3-methyl-4H,6H,7H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one typically involves the construction of the thiazole and triazine rings followed by their fusion. One common method involves the reaction of 3-methyl-1,2,4-triazine-5(2H)-one with iodomethane in the presence of a base to introduce the iodomethyl group. The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(iodomethyl)-3-methyl-4H,6H,7H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions include substituted thiazolo[2,3-c][1,2,4]triazinones, sulfoxides, sulfones, and thioethers .
Scientific Research Applications
6-(iodomethyl)-3-methyl-4H,6H,7H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Research: It is used in the study of enzyme inhibition, particularly targeting enzymes such as carbonic anhydrase and cholinesterase.
Industrial Applications: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(iodomethyl)-3-methyl-4H,6H,7H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include inhibition of key metabolic enzymes, leading to disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines: These compounds share a similar core structure but differ in the substitution pattern and ring fusion, leading to different biological activities.
Thiazolo[3,2-b][1,2,4]triazines: These compounds have a different ring junction but exhibit similar pharmacological properties.
Uniqueness
6-(iodomethyl)-3-methyl-4H,6H,7H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one is unique due to its specific substitution pattern, which allows for targeted modifications and optimization of its biological activity. Its ability to undergo diverse chemical reactions also makes it a versatile scaffold for drug development .
Properties
IUPAC Name |
6-(iodomethyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN3OS/c1-4-6(12)11-5(2-8)3-13-7(11)10-9-4/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOYWSKWLAKHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)C(CS2)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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